Imidoline

Description

Historical Context and Evolution of Imidazoline (B1206853)/Imidazolidinone Research

The foundational work on imidazoline compounds dates back to 1888 when Hofmann first synthesized 2-methyl-imidazoline by heating N,N′-diacetylethylenediamine in dry HCl. researchgate.net This marked the beginning of extensive research into these five-membered heterocycles containing two nitrogen atoms. researchgate.netwikipedia.org The development of imidazoline surfactants, for instance, commenced in the late 1940s and 1950s, signifying an important advancement in surfactant chemistry. encyclopedia.pub

Imidazolidinones, which are structurally related to imidazolidine (B613845) and imidazole (B134444), have also seen a rich history of investigation. atamanchemicals.comatamanchemicals.comwikipedia.org These compounds are characterized by a saturated C₃N₂ backbone with a urea (B33335) or amide functional group. atamanchemicals.comwikipedia.org More recently, the field has seen significant progress in the development of imidazolidinone-based catalysts, particularly the MacMillan catalysts, which emerged around 2004. rsc.orgprinceton.edu This evolution highlights a continuous effort to develop sustainable and efficient synthetic protocols for these heterocycles. mdpi.com

Chemical Classification and Distinctive Structural Features of Imidoline

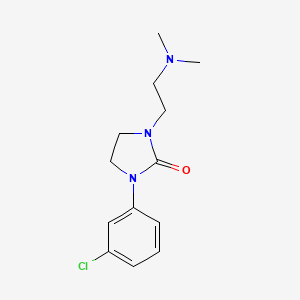

This compound is chemically classified as a derivative of 2-imidazolidinone. Its full chemical name is 2-imidazolidinone, 1-(3-chlorophenyl)-3-(2-(dimethylamino)ethyl)-. ontosight.aihodoodo.com The compound is also known by synonyms such as this compound HCl and CL-48156, particularly in its hydrochloride salt form. ontosight.ai

Key Structural Features:

Imidazoline: Imidazoline is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms, formally derived from imidazole by the reduction of one of its two double bonds. wikipedia.orgencyclopedia.pubwikipedia.org There are three known isomers: 2-imidazolines, 3-imidazolines, and 4-imidazolines, with 2-imidazolines being the most commercially common. wikipedia.orgwikipedia.org The general formula of imidazoline typically features a hydrophobic substituent (R₂) and a hydrophilic substituent (R₁) that can influence its properties. researchgate.net

Imidazolidinone: This class of compounds features a five-membered ring with two nitrogen atoms, a saturated C₃N₂ nucleus, and a carbonyl group (C=O) typically at position 2 or 4 of the ring. atamanchemicals.comatamanchemicals.comwikipedia.orgatamankimya.com It is essentially a cyclic urea. atamanchemicals.comwikipedia.org The structure of 2-Imidazolidinone, for example, has nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. atamanchemicals.comatamankimya.com

This compound (Specific Compound): this compound itself incorporates the 2-imidazolidinone ring system. Its structure is defined by a 2-imidazolidinone core substituted with a 3-chlorophenyl group and a 2-(dimethylamino)ethyl group. ontosight.ai The hydrochloride salt form is often used due to its enhanced solubility and stability. ontosight.ai

The molecular formula and weight of this compound (the free base) are C₁₃H₁₈ClN₃O and 267.760 g/mol , respectively. hodoodo.com Its hydrochloride salt, this compound Hydrochloride, has a molecular formula of C₁₃H₁₉Cl₂N₃O and a molecular weight of 304.21 g/mol . nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₃H₁₈ClN₃O | 267.760 hodoodo.com | 2-imidazolidinone ring with 3-chlorophenyl and 2-(dimethylamino)ethyl substituents ontosight.ai |

| This compound Hydrochloride | C₁₃H₁₉Cl₂N₃O | 304.21 nih.gov | Hydrochloride salt of this compound ontosight.ai |

| 2-Imidazoline | C₃H₆N₂ | 86.09 wikidata.org | Five-membered ring with two non-adjacent nitrogen atoms, one double bond wikipedia.orgwikipedia.org |

| 2-Imidazolidinone | C₃H₆N₂O | 86.09 atamanchemicals.com | Five-membered saturated ring with two nitrogen atoms and a carbonyl group at position 2 atamanchemicals.comatamankimya.com |

Significance of the Imidazolidinone Moiety in Contemporary Chemical Research

The imidazolidinone moiety holds considerable importance in modern chemical research due to its versatility and presence in a wide array of functional compounds. atamanchemicals.comatamanchemicals.comatamankimya.comontosight.aiontosight.aimdpi.comnih.gov

Detailed Research Findings and Applications:

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACVTTZEMNWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057813 | |

| Record name | Imidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-78-8 | |

| Record name | Imidoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3D6KY80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Conformational Analysis of Imidoline

High-Resolution Spectroscopic Methodologies for Comprehensive Structural Characterization

The comprehensive structural characterization of imidoline compounds relies heavily on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a detailed understanding of the molecular architecture, including connectivity, stereochemistry, functional groups, electronic properties, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the chemical structure, stereochemistry, and positional assignments within this compound molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed, often complemented by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating electronic environment), and coupling patterns (revealing connectivity to adjacent protons). For this compound, characteristic signals include those from the methylene (B1212753) protons adjacent to the nitrogen atoms and the vinylic proton(s) in the unsaturated region. ¹³C NMR offers insights into the carbon skeleton, with distinct chemical shifts for sp² and sp³ hybridized carbons, as well as those adjacent to nitrogen atoms.

Table 1: Illustrative NMR Spectroscopic Data for a Representative 2-Imidoline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.5 (broad) | s | 1H | N-H |

| ¹H | 6.8 | t | 1H | C=CH |

| ¹H | 3.8 | t | 2H | N-CH₂-CH₂- |

| ¹H | 3.2 | t | 2H | N-CH₂-CH₂- |

| ¹³C | 165.2 | C=N | ||

| ¹³C | 128.9 | C=CH | ||

| ¹³C | 52.1 | N-CH₂-CH₂- | ||

| ¹³C | 48.5 | N-CH₂-CH₂- |

2D NMR experiments are crucial for confirming connectivity and elucidating complex spin systems. HSQC correlates ¹H and ¹³C signals directly bonded, while HMBC reveals correlations across two or three bonds, aiding in the assignment of quaternary carbons and long-range connectivity. NOESY experiments can provide spatial proximity information, which is vital for determining relative stereochemistry in chiral this compound derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Environment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information regarding the functional groups present within the this compound structure and their local molecular environment. These techniques analyze the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

FT-IR spectroscopy is particularly effective for detecting polar bonds and functional groups. For this compound, key absorption bands include:

N-H stretching: Typically observed as a broad band around 3300-3100 cm⁻¹ (if an N-H group is present).

C=N stretching: A prominent band in the 1680-1620 cm⁻¹ region, characteristic of the imine functionality.

C-H stretching: Aliphatic C-H stretches appear in the 3000-2850 cm⁻¹ range, while aromatic C-H stretches (if present in substituents) are found above 3000 cm⁻¹.

C-N stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹).

FT-Raman spectroscopy complements FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The C=N stretch, for instance, often appears strongly in Raman spectra. The combination of both techniques provides a more complete vibrational fingerprint, aiding in the confirmation of the this compound ring system and the identification of any attached substituents.

Table 2: Characteristic Vibrational Frequencies for a Representative 2-Imidoline

| Functional Group | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) |

| N-H (stretch) | 3300-3100 (broad) | Weak/Absent |

| C-H (aliphatic) | 3000-2850 | Strong |

| C=N (stretch) | 1680-1620 | Strong |

| C-N (stretch) | 1300-1000 | Medium |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound molecules, providing insights into their conjugation and chromophoric properties. This compound, particularly 2-imidazoline, contains a C=N imine chromophore. The n→π* transition of the imine group typically results in an absorption band in the near-UV region (e.g., 200-250 nm). If the this compound ring is conjugated with aromatic substituents or other unsaturated systems, additional π→π* transitions will appear at longer wavelengths, often with higher molar absorptivities.

Fluorescence spectroscopy can be applied to this compound derivatives that exhibit emissive properties. This technique provides information on the excited-state behavior, including emission maxima, quantum yields, and excited-state lifetimes. The presence of specific substituents or extended conjugation can significantly influence the photophysical properties of this compound compounds, leading to fluorescence.

Table 3: Illustrative UV-Vis Absorption Data for a Representative this compound

| Electronic Transition | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n→π* (C=N) | 210-230 | 100-500 |

| π→π* (conjugated) | 250-300+ (if applicable) | 5,000-20,000+ |

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound compounds and to elucidate their fragmentation patterns. This information is critical for confirming the molecular formula and gaining structural details. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can differentiate between compounds with very similar nominal masses, thus confirming the elemental composition.

Electron Ionization (EI-MS) typically produces a molecular ion (M⁺•) and a series of characteristic fragment ions. The fragmentation pathways of this compound derivatives often involve the cleavage of bonds adjacent to the nitrogen atoms or the imine double bond, leading to stable radical cations or neutral losses. For example, α-cleavage to the imine nitrogen or retro-Diels-Alder reactions can be observed. Soft ionization techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are useful for obtaining molecular ion information for more labile or high molecular weight this compound derivatives, often yielding protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻).

Table 4: Illustrative Mass Spectrometry Fragmentation for a Simple 2-Imidoline

| m/z Value | Proposed Fragment Ion | Description |

| [M]⁺• | C₃H₆N₂⁺• | Molecular ion |

| [M-H]⁺ | C₃H₅N₂⁺ | Loss of H |

| 42 | C₂H₄N⁺ | Imine fragment (e.g., [CH₂=NH₂]⁺) |

| 28 | C₂H₄⁺ | Ethylene fragment (from ring opening) |

Intramolecular Interactions and Conformational Dynamics of this compound and its Derivatives

The conformational dynamics of this compound and its derivatives are significantly influenced by a variety of intramolecular interactions. These interactions dictate the preferred spatial arrangement of atoms and functional groups, which in turn affects the molecule's physical and chemical properties, including its reactivity and biological activity.

Key intramolecular interactions within this compound structures include:

Hydrogen Bonding: If acidic protons (e.g., N-H) and hydrogen bond acceptors (e.g., nitrogen lone pairs, carbonyl oxygens in derivatives like imidazolidinones) are present, intramolecular hydrogen bonds can form. These bonds stabilize specific conformations by forming pseudo-rings or by locking certain rotational preferences.

Steric Hindrance: Bulky substituents attached to the this compound ring or its nitrogen atoms can lead to steric clashes, forcing the molecule into less hindered, often non-planar, conformations. This can affect the puckering of the five-membered ring and the orientation of substituents.

Electronic Effects: Delocalization of electrons, particularly involving the imine C=N bond and any conjugated systems, can influence bond lengths and angles, promoting planarity or specific torsional preferences. Inductive effects from electronegative atoms can also alter electron density distribution, affecting conformational stability.

Dipole-Dipole Interactions: The presence of polar bonds within the this compound ring or its substituents can lead to favorable or unfavorable dipole-dipole interactions, influencing the relative orientation of different parts of the molecule.

Conformational dynamics, such as ring puckering, rotation around single bonds, and nitrogen inversion, can be studied using variable-temperature NMR spectroscopy. Changes in chemical shifts or coupling constants at different temperatures can indicate the interconversion between conformers and allow for the determination of activation energies for these dynamic processes. Computational chemistry methods, such as Density Functional Theory (DFT) calculations, are also widely employed to explore the potential energy surface of this compound molecules, identify stable conformers, and calculate the energy barriers for conformational interconversions. These theoretical approaches complement experimental data by providing a detailed atomic-level understanding of the forces driving conformational preferences.

Structure Activity Relationship Sar Studies of Imidoline Derivatives

Identification of Key Pharmacophore Features and Structural Determinants of Molecular Recognition

Research into Imidoline's interaction with dopamine (B1211576) receptors has proposed an active conformation crucial for its pharmacological effects. A key feature of this active conformation involves intramolecular hydrogen bonding between the protonated dimethylamino group and the oxygen atom of the imidazolidinone ring. This specific internal interaction is considered a structural determinant for molecular recognition. Furthermore, the spatial relationship between the amine nitrogen and the phenyl ring in this proposed conformation is critical, allowing this compound to properly fit within the key dimensions described for the dopamine receptor. These findings highlight the importance of specific functional groups and their precise three-dimensional arrangement for this compound's activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

While the historical research on this compound provided insights into its active conformation, specific modern quantitative structure-activity relationship (QSAR) modeling studies for this compound are not extensively detailed in readily available literature. QSAR methodologies generally aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach utilizes molecular descriptors, which are numerical representations of a compound's physicochemical properties, to build predictive models. Such models can be 2D- or 3D-QSAR, correlating activity with properties like lipophilicity, electronic effects, steric bulk, and hydrogen bonding capabilities. If applied to this compound and its analogs, QSAR could potentially predict the activity of novel derivatives based on their structural modifications, thereby guiding the synthesis of more potent or selective compounds.

Rational Design and Synthesis of Novel this compound Analogs for SAR Exploration

The understanding of this compound's proposed active conformation and key pharmacophore features provides a basis for the rational design of novel analogs. Rational drug design involves using structural information about a lead compound and its target to predict how modifications to the compound's structure might affect its biological activity. For this compound, modifications could be explored around the 3-chlorophenyl group, the 2-(dimethylamino)ethyl chain, or the imidazolidinone ring itself, aiming to optimize the intramolecular hydrogen bonding and the spatial relationship between the amine nitrogen and the phenyl ring for enhanced dopamine receptor interaction. The synthesis of such analogs would then allow for experimental validation of the predictions, further refining the SAR knowledge.

Conformational Requirements and Ligand Flexibility in Molecular Interactions

The concept of an "active conformation" is central to this compound's SAR. The research suggests that this compound achieves its dopamine receptor blockade effect through a specific conformation stabilized by an intramolecular hydrogen bond between its protonated dimethylamino group and the imidazolidinone oxygen. This highlights that the molecule is not rigid but possesses conformational flexibility, allowing it to adopt the specific three-dimensional arrangement required for optimal binding to its biological target. Ligand flexibility is a crucial aspect of molecular interactions, as it enables a molecule to adapt to the binding site of a receptor, often by undergoing conformational changes to achieve the most energetically favorable binding pose. For this compound, understanding and potentially manipulating its conformational flexibility could be key to designing derivatives with improved binding affinity and specificity.

Molecular Mechanisms of Interaction with Biological Targets in Vitro and Computational

Imidazoline (B1206853) Receptor Subtypes (I1, I2) and Ligand Binding Profile.

Imidazoline receptors are non-adrenergic binding sites that play crucial roles in various physiological processes, including blood pressure regulation, pain modulation, and neuroprotection. These receptors are broadly categorized into I1 and I2 subtypes, each characterized by distinct pharmacological profiles and tissue distributions.

Radioligand Binding Studies for Affinity and Selectivity.

Radioligand binding assays are fundamental in characterizing the affinity and selectivity of imidazoline compounds for I1 and I2 receptor subtypes, as well as for α-adrenoceptors, which often share structural similarities with imidazoline ligands. Moxonidine (B1115), a centrally acting antihypertensive, demonstrates selective agonism at the imidazoline receptor subtype 1 (I1), exhibiting approximately 33 times greater affinity for I1 receptors than for α2-adrenoceptors. researchgate.netwipo.int In contrast, clonidine (B47849), an older central-acting antihypertensive, binds to both I1 and α2-receptors with nearly equal affinity, or with only a four-fold greater affinity for I1. researchgate.netwipo.int

Idazoxan (B1206943) functions as an antagonist for both the imidazoline receptor and the α2-adrenergic receptor. ptfarm.pl Agmatine, a decarboxylated metabolite of arginine, is proposed as an endogenous ligand for I2 imidazoline binding sites. nih.gov

Detailed radioligand binding studies have provided quantitative insights into the affinities of various imidazoline derivatives. For instance, 2-naphthaldehyde (B31174) N-(imidazolidin-2-ylidene)hydrazone (compound 3e) exhibited a significant affinity for α2-adrenergic receptors (K_i = 94.3 nM) and I1 receptors (IC50 = 51.7 nM). ptfarm.pl Another derivative, quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone (compound 3m), displayed high affinity for I2 receptors with a K_i value of 26.7 nM, demonstrating substantial selectivity over α2-adrenergic (K_i = 22470.0 nM) and I1 receptors (IC50 = 6145.0 nM). ptfarm.pl

The radioligand [3H]-RS-45041-190, which is 4-chloro-2-(imidazolin-2-yl)isoindoline, has been identified as a highly selective and high-affinity ligand for I2 imidazoline receptors, with a K_d of 2.71 nM in rat kidney membranes. nih.gov Competition studies revealed that idazoxan (pIC50 7.85) and cirazoline (B1222771) (pIC50 8.16) bind to these I2 sites with high affinity. nih.gov Similarly, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been characterized as a selective ligand for I2-type imidazoline receptor binding sites (I2-RBS), showing K_d values of 0.10 nM and 1.00 nM for two distinct binding sites in rabbit kidney membranes. nih.gov Notably, compounds like moxonidine and p-aminoclonidine demonstrated very low affinities for I2-RBS labeled by [3H]2-BFI. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies further suggest that the lipophilicity of imidazoline receptor ligands plays a critical role in enhancing I1-IR binding affinity and I1-IR/α2-AR selectivity. researchgate.net

Table 1: Binding Affinities of Selected Imidazoline Ligands to Imidazoline Receptors and α-Adrenoceptors

| Compound | Target Receptor | Affinity (K_i / IC50) | Selectivity Notes | Source |

| Moxonidine | I1 | High | 33x greater affinity for I1 than α2-adrenoceptors. | researchgate.netwipo.int |

| Clonidine | I1, α2 | Equal/Similar | Binds to both with near equal affinity, or 4x greater for I1. | researchgate.netwipo.int |

| Idazoxan | Imidazoline R, α2 | Antagonist | Antagonist for both. | ptfarm.pl |

| Agmatine | I2 | Endogenous Ligand | Proposed endogenous ligand. | nih.gov |

| 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone (3e) | α2-adrenergic | K_i = 94.3 nM | Significant affinity for both α2-adrenergic and I1. | ptfarm.pl |

| 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone (3e) | I1 | IC50 = 51.7 nM | Significant affinity for both α2-adrenergic and I1. | ptfarm.pl |

| quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone (3m) | I2 | K_i = 26.7 nM | High selectivity over α2-adrenergic (K_i = 22470.0 nM) and I1 (IC50 = 6145.0 nM). | ptfarm.pl |

| RS-45041-190 | I2 | K_d = 2.71 nM | Highly selective and high-affinity radioligand for I2. | nih.gov |

| Idazoxan | I2 | pIC50 = 7.85 | High affinity for I2. | nih.gov |

| Cirazoline | I2 | pIC50 = 8.16 | High affinity for I2. | nih.gov |

| 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) | I2 | K_d = 0.10 nM, 1.00 nM | Selective ligand for I2-RBS, binds to two distinct sites. | nih.gov |

Allosteric Modulation and Receptor Activation Studies in Cellular Models.

Imidazoline compounds are known to activate imidazoline receptors in cellular contexts, leading to various physiological effects. For instance, centrally acting antihypertensive agents, including those with an imidazoline moiety, exert their hypotensive effects by activating I1 receptors within the central nervous system. ptfarm.pl This activation is also implicated in the modulation of ocular pressure and renal sodium secretion. ptfarm.pl

While direct evidence for allosteric modulation of imidazoline receptors by other molecules in cellular models is less explicitly detailed in the provided search results, the interaction of imidazoline compounds with monoamine oxidase (MAO) enzymes suggests a complex regulatory interplay. I2 imidazoline binding sites have been identified on both MAO-A and MAO-B isoforms, acting as regulatory sites capable of modulating MAO activity. ptfarm.pljpn.camcmaster.ca This indicates that imidazoline ligands can influence enzymatic function, which might involve allosteric mechanisms, although the precise nature of this modulation on the imidazoline receptor itself is not fully elucidated.

Interaction with Neurotransmitter Systems at a Molecular Level (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Transporters, Norepinephrine (B1679862) Transporters).

Imidazoline compounds primarily interact with neurotransmitter systems through their influence on adrenergic and imidazoline receptors, which in turn affect sympathetic nervous system activity. Clonidine, for example, stimulates α2-adrenoceptors in the brain stem, leading to a reduction in sympathetic tone and a decrease in blood pressure. researchgate.net Similarly, moxonidine reduces sympathetic nervous system activity by stimulating central imidazoline receptors, with a low affinity for α2-adrenoceptors. researchgate.net

Idazoxan acts as an antagonist at both α2-adrenergic receptors and imidazoline receptors. ptfarm.pl Its α2 receptor antagonism is capable of enhancing dopamine neurotransmission in the prefrontal cortex, a brain area implicated in the pathogenesis of schizophrenia, suggesting a molecular-level influence on dopaminergic pathways. ptfarm.pl While these interactions are well-established, specific molecular details regarding direct binding of imidazoline compounds to dopamine receptors, serotonin transporters, or norepinephrine transporters, independent of their α2-adrenoceptor or imidazoline receptor binding, are not extensively detailed in the current literature. The effects observed are largely downstream of their primary receptor interactions.

Enzyme Inhibition and Modulation Mechanisms (e.g., Monoamine Oxidase, Sirtuins, Epidermal Growth Factor Receptor Tyrosine Kinase, Farnesyltransferase).

Imidazoline derivatives demonstrate inhibitory or modulatory effects on several key enzyme systems, indicating their potential as therapeutic agents beyond their classical receptor interactions.

Monoamine Oxidase (MAO).

Imidazoline and guanidinium (B1211019) compounds have been shown to inhibit monoamine oxidase (MAO) activity. jpn.camcmaster.ca I2-imidazoline binding sites are recognized as regulatory sites on both MAO-A and MAO-B isoforms. ptfarm.pljpn.camcmaster.ca The imidazoline binding domain (IBD) on human MAO-B is distinct from the enzyme's active site, yet mutations within this IBD region can influence MAO enzyme activity, substrate selectivity, and inhibitor selectivity, suggesting a regulatory role for this domain. mcmaster.ca However, in vitro inhibition of MAO-B by imidazoline ligands often occurs at concentrations higher than those required to saturate the high-affinity IBD, implying that this inhibition may involve secondary interactions with the enzyme's active site rather than solely through the IBD. mcmaster.canih.gov Some tricyclic compounds bearing an imidazoline moiety have also been identified as potent inhibitors of monoamine oxidase A (MAO-A). scilit.com

Sirtuins.

Imidazole (B134444) derivatives are actively investigated as modulators of sirtuin activity, functioning as either activators or inhibitors. researchgate.netnih.gov Sirtuins are a family of Class III epigenetic modifying enzymes that rely on NAD+ as a coenzyme and regulate various cellular processes by removing acetyl groups from proteins. researchgate.netnih.gov Imidazole derivatives can interact with the sirtuin binding site to modulate their enzymatic activity, leading to altered deacetylation or ADP-ribosylation of target proteins. nih.gov This modulation can have beneficial effects in metabolic disorders and neurodegenerative diseases by promoting neuronal survival and enhancing cellular stress responses. researchgate.netnih.gov Specific sirtuin isoforms, including SIRT1 and SIRT2, are recognized targets for these imidazole-based modulators. researchgate.netnih.govaging-us.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

The epidermal growth factor receptor (EGFR) is a transmembrane protein crucial for cell proliferation, and its deregulation is associated with neoplastic growth. nih.govcancer.gov Imidazole[1,5-a]pyridine derivatives have been synthesized and evaluated for their potential as EGFR tyrosine kinase inhibitors (TKIs). nih.gov Computational studies, including umbrella sampling and steered molecular dynamics simulations, have been employed to analyze their efficiency and atomistic interactions with the EGFR protein. nih.gov These studies have identified certain imidazole[1,5-a]pyridine derivatives as promising EGFR-TK inhibitors, suggesting their potential in cancer treatment by blocking the over-expressive activity of the EGFR protein. nih.gov

Farnesyltransferase (FTase).

Farnesyltransferase (FTase) is a zinc metalloenzyme involved in the post-translational modification of proteins, particularly Ras proteins, which is crucial for their membrane attachment and activity in cell signaling pathways. cenmed.comdntb.gov.ua Imidazole-containing compounds have been developed as potent and selective inhibitors of FTase. For instance, imidazole-containing biphenyls have been prepared and evaluated in vitro, demonstrating potent FTase inhibition (e.g., <1 nM) and high selectivity (>300-fold) over geranylgeranyltransferase I (GGTase I). nih.gov

Protein-Ligand Interaction Analysis (e.g., Bovine Serum Albumin Binding Studies).

Protein-ligand interaction studies, particularly with serum albumins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are crucial for understanding the pharmacokinetics and distribution of drug candidates. Imidazole derivatives have been investigated for their binding characteristics with these proteins.

A novel Y-shaped imidazole derivative, 4-((E)-2-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)vinyl)phenol (DPTIV), demonstrated strong interaction with Bovine Serum Albumin (BSA). nih.govresearchgate.net Spectroscopic studies, including photoluminescent investigations, revealed that DPTIV effectively quenches the fluorescence of BSA by forming a complex, primarily stabilized by electrostatic interactions. nih.govresearchgate.net The effective quenching constants (k(sv)) were determined to be 2.79 × 10^4 M^-1, 2.51 × 10^4 M^-1, and 2.32 × 10^4 M^-1 at 301 K, 310 K, and 318 K, respectively. researchgate.net The binding distance between DPTIV and BSA was calculated based on Förster's non-radiation energy transfer theory. nih.govresearchgate.net

Furthermore, studies on various 2-imidazolines, including clonidine and moxonidine, have shown their binding to human serum albumin (HSA) and alpha1-acid glycoprotein (B1211001) (AGP). These compounds generally exhibit weak-to-moderate binding to HSA, with global affinities ranging from 1.62 × 10^2 to 1.07 × 10^4 M^-1 at pH 7.4 and 37 °C. dntb.gov.uaresearchgate.net Stronger binding was observed with AGP, with global affinity constants ranging from 3.80 × 10^2 to 1.85 × 10^4 M^-1. researchgate.net Conformational changes in BSA upon binding with imidazole derivatives have also been observed using techniques such as synchronous fluorescence spectroscopy. researchgate.net

Receptor-Ligand Dynamics and Conformational Changes upon Binding.

Understanding the dynamic interplay between imidazoline ligands and their target receptors, including the conformational changes induced upon binding, is critical for elucidating their mechanisms of action. While direct experimental data specifically detailing the conformational dynamics of imidazoline receptors upon ligand binding is still an active area of research, computational methods provide valuable insights.

Molecular dynamics (MD) simulations are widely employed to assess the stability of ligand-protein complexes and to observe conformational changes. researchgate.netnih.gov For imidazoline receptor ligands, 3-D quantitative structure-activity relationship (QSAR) studies, coupled with comparative molecular field analysis (CoMFA), have been utilized to develop pharmacophore models. nih.gov These models define the spatial regions where steric and electrostatic interactions are crucial for modulating in vitro binding affinities and indicate the physicochemical and structural requirements for achieving selectivity between I2 and α2 receptors. nih.gov

In related systems, such as epidermal growth factor receptor (EGFR), advanced computational techniques like umbrella sampling and steered molecular dynamics simulations have been used to meticulously observe atomistic interactions and determine absolute binding free energies. nih.gov These simulations have revealed that ligand binding can induce significant conformational adaptations in the receptor, such as the rearrangement of specific helices or domains. nih.govfrontiersin.org The principle that ligand binding can induce conformational changes, leading to receptor activation or inhibition, is a general concept in molecular pharmacology. frontiersin.orgpnas.orgelifesciences.org The application of these computational and biophysical techniques to imidazoline receptors and their ligands continues to enhance the understanding of their dynamic interactions at a molecular level.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring Function Development for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of imidazoline (B1206853) chemistry, it is extensively used to forecast the binding modes and affinities of imidazoline derivatives to their biological targets.

Researchers have employed various docking programs, such as AutoDock and Molegro Virtual Docker (MVD), to investigate the interactions of imidazolines with enzymes like monoamine oxidase B (MAO-B) and potassium ion channels. researchgate.netresearchgate.netnih.gov These studies have been crucial in identifying key amino acid residues within the binding pockets that are essential for molecular recognition. For instance, docking simulations of imidazoline derivatives with the ATP-sensitive potassium channel (KATP) component Kir6.2 revealed distinct binding sites for different ligands; Idazoxan (B1206943) was found in a polar pocket formed by residues H177, G299, and R301, whereas RX871024 occupied a hydrophobic pocket composed of F168, M169, and I296. researchgate.net

The development and application of reliable scoring functions are critical for accurately ranking the binding affinities of docked ligands. Studies have shown a high correlation between the scoring functions implemented in programs like MVD and the experimental inhibitory activity of MAO-B inhibitors, validating the computational methodology for future simulations. researchgate.netnih.gov Molecular docking has also been instrumental in studying the interaction of imidazoline derivatives with cytochrome P450 enzymes, which are vital for drug metabolism. researchgate.net These simulations help predict how these compounds bind to the active sites of enzymes, providing a theoretical foundation for evaluating their potential as drug candidates. researchgate.net

| Target Protein | Imidazoline Derivative | Key Interacting Residues | Docking Software |

|---|---|---|---|

| Kir6.2 (Potassium Channel) | Idazoxan | H177, G299, R301 | AutoDock |

| Kir6.2 (Potassium Channel) | RX871024 | F168, M169, I296 | AutoDock |

| Monoamine Oxidase B (MAO-B) | 2-(2-benzofuranyl)-2-imidazoline | Not specified | Molegro Virtual Docker |

| Cytochrome P450 2D6 | Various Imidazoline Derivatives | Not specified | Not specified |

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. This technique has been successfully applied to study imidazoline derivatives, offering deeper insights into their binding mechanisms.

Using software packages like GROMACS and Desmond, researchers have performed MD simulations on imidazoline/Kir6.2 complexes embedded in a lipid bilayer to mimic the cell membrane environment. researchgate.net These simulations, often running for nanoseconds, have been used to assess the stability of the docked poses. researchgate.netnih.gov For example, simulations confirmed that a complex of an antifungal imidazoline derivative with cytochrome P450 14-α-sterol demethylase was stable over 100 ns, as indicated by the decreasing potential energy and stable root-mean-square deviation (RMSD) of the complex. nih.gov

MD simulations are also employed to calculate binding free energies, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This approach has been used to evaluate the binding energetics of newly designed imidazolidinone derivatives as potential selective COX-2 inhibitors, confirming favorable binding free energies. najah.edu The stability of ligand-protein interactions, the analysis of conformational changes through root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) are key metrics derived from these simulations that help validate docking results and understand the dynamic nature of the binding process. najah.edunih.gov

| System | Simulation Time | Key Findings | Software |

|---|---|---|---|

| Imidazoline derivative/Cytochrome P450 14-α-sterol demethylase | 100 ns | Stable complex formation, confirmed by potential energy and RMSD | Desmond |

| Imidazoline derivatives/Kir6.2 in DOPC bilayer | 3 ns | Confirmed stability of docked poses for Idazoxan and RX871024 | GROMACS |

| Imidazolidinone derivative/COX-2 | 100 ns | Confirmed stability of the complex and consistent ligand-protein interactions | Desmond |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been widely applied to imidazoline and its derivatives to understand their intrinsic properties.

Studies have utilized DFT to analyze the structural and electronic properties of a series of imidazoline derivatives, determining parameters such as natural and Mulliken population analysis. researchgate.net The reactivity of these compounds is often analyzed in terms of Fukui indices and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netcapes.gov.br The energy gap between HOMO and LUMO (ΔΕ) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org

DFT calculations have shown that the primary reactive sites in many imidazoline derivatives are the nitrogen atoms of the imidazoline ring. researchgate.net This information is particularly valuable in fields like corrosion inhibition, where it helps explain the increased activity of these derivatives on metallic surfaces. researchgate.netresearchgate.net Furthermore, DFT combined with analyses of the Molecular Electrostatic Potential (MEP) map helps to identify nucleophilic and electrophilic attack sites, providing a deeper understanding of intermolecular interactions. scirp.orgresearchgate.net

| Imidazoline Derivative | DFT Functional/Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|

| Series of R1-I-R2 imidazolines | Not Specified | Structural and electronic properties, Fukui indices, HOMO, LUMO | High reactivity at the nitrogen atoms of the imidazoline ring. |

| Imidazoline-N-oxyl | PBE1PBE/6-31+G(d,p) | NBO, FMO, Geometry, Mulliken charge | Inductive electron-withdrawing capacity of the nitroxyl (B88944) group affects pKa. nih.gov |

| Imidazo[1,2-a]pyridine N-acylhydrazone derivatives | B3LYP/6-31+G(d,p) | HOMO, LUMO, Energy gap (ΔΕ), Hardness (η), Softness (S) | A larger energy gap signifies lower reactivity and heightened stability. scirp.org |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This approach has been instrumental in the discovery and optimization of imidazoline receptor ligands. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been conducted on series of 2-substituted imidazolines to develop pharmacophore models. nih.gov These models define the spatial regions where steric and electrostatic interactions can modulate binding affinities for imidazoline receptors (I1-IR and I2-IR) and α2-adrenoceptors, providing insights into the requirements for receptor selectivity. nih.govnih.gov Pharmacophore models have been successfully used to design novel I1-IR agonists and antagonists. researchgate.netbenthamdirect.com

These validated pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with the potential to be biologically active. dergipark.org.trnih.gov This combination of pharmacophore modeling and virtual screening accelerates the process of ligand discovery by filtering vast libraries of compounds to a manageable number for experimental testing, thereby saving significant time and resources. mdpi.comnih.govnih.gov

In Silico Prediction of Molecular Properties and ADMET Profiles

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with poor pharmacokinetic or safety profiles. Various in silico tools and web servers, such as SwissADME and ProTox-II, are routinely used to predict these properties for imidazoline derivatives. nih.govresearchgate.netyoutube.com

Computational ADMET profiling evaluates a range of physicochemical properties and pharmacokinetic parameters. These include predictions of lipophilicity (e.g., LogP), water solubility (LogS), gastrointestinal absorption, and blood-brain barrier permeability. aip.orgnih.govhealthinformaticsjournal.com Drug-likeness is often assessed based on established rules like Lipinski's Rule of Five, which considers molecular weight, the number of hydrogen bond donors and acceptors, and LogP. nih.govnih.gov

Toxicity predictions, such as mutagenicity, tumorigenicity, and organ toxicity, are also performed to identify potential liabilities early in the development process. nih.govnih.govacs.org For instance, in silico studies on imidazole (B134444) alkaloids with schistosomicidal properties showed that the compounds adhered to the standard Lipinski classification and had positive ADMET parameters. researchgate.net This computational pre-screening helps prioritize compounds for further experimental validation, reducing the likelihood of late-stage failures due to unfavorable ADMET characteristics. nih.govnih.govnih.gov

| Compound Class | ADMET Parameter | Prediction Tool | Finding |

|---|---|---|---|

| Imidazole quinoline (B57606) derivatives | Drug-likeness, Toxicity | SwissADME, ProTox-II | Compounds obey Lipinski's rule of five and are potential drug candidates. nih.gov |

| Imidazolone derivatives | Physicochemical properties (MW, H-bond donors/acceptors) | Swiss ADME | Favorable drug-likeness under Lipinski's guidelines. nih.gov |

| Imidazole alkaloids | Pharmacokinetic and pharmacodynamic properties | Not specified | Suitable for the standard Lipinski classification of drugs. researchgate.net |

| Imidazole-based drug candidates | ADMET properties | Not specified | Orally available, non-mutagenic, non-tumorigenic. nih.gov |

Catalytic Applications of Imidazoline and Imidazolium Compounds

Imidazolium (B1220033) Salts as Precursors for N-Heterocyclic Carbenes (NHCs) in Organic Catalysis.

N-Heterocyclic Carbenes (NHCs) are a class of cyclic carbenes characterized by a divalent carbon atom within a ring structure, typically flanked by at least one nitrogen atom researchgate.nettcichemicals.com. This carbene carbon possesses a lone pair of electrons in a highly directional sp2-hybridized orbital, contributing to their strong electron-donating capabilities rsc.org.

Imidazolium salts serve as the most common and convenient precursors for the generation of NHCs. The deprotonation of these salts, usually with a strong base, readily yields the corresponding NHC tcichemicals.combeilstein-journals.org. Prominent examples of such precursors include 1,3-diaryl-imidazolium chlorides like 1,3-bis-{2,6-diisopropylphenyl}imidazolium chloride (IPr·HCl) and 1,3-bis-{2,4,6-trimethylphenyl}imidazolium chloride (IMes·HCl), which are widely utilized due to the steric and electronic stabilization provided by their bulky N-substituents tcichemicals.combeilstein-journals.orgnih.gov.

NHCs derived from imidazolium salts are highly electron-rich, neutral σ-donor ligands that form exceptionally strong bonds with transition metals, often surpassing the bond strength of traditional phosphine (B1218219) ligands tcichemicals.comscripps.edu. Beyond their role as ligands in metal catalysis, NHCs also function as powerful nucleophilic organocatalysts. A key aspect of their organocatalytic activity is their ability to induce "umpolung" (reversal of polarity) in carbonyl compounds, enabling reactions such as benzoin (B196080) and acyloin condensations. They have also been successfully employed in asymmetric umpolung transformations researchgate.nettcichemicals.combeilstein-journals.org.

Table 1: Common Imidazolium Salt NHC Precursors

| Precursor Name | Abbreviation | PubChem CID |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | IMes·HCl | 2734211 |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr·HCl | (Not found) |

Organocatalysis and Metal-Catalyzed Transformations.

Imidazoline (B1206853) and imidazolium compounds exhibit versatility in both metal-free organocatalysis and as ligands in metal-catalyzed transformations.

Organocatalysis: Imidazoline derivatives have been extensively investigated as organocatalysts due to their inherent basicity, nucleophilicity, and the Brønsted acidity of their salts researchgate.netrsc.orgmdpi.com. A notable development in this area is the work on Macmillan imidazolidinone organocatalysts, which are designed for various asymmetric transformations. These catalysts have been successfully applied in reactions such as Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, α-chlorinations, α-fluorinations, and intramolecular Michael reactions, often achieving high enantioselectivities sigmaaldrich.com.

Furthermore, C3-symmetric chiral trisimidazolines have demonstrated efficacy as powerful organocatalysts. For instance, they have been employed in enantioselective Friedel-Crafts type reactions involving aldimines and 2-naphthols, yielding products with high enantiomeric excess (up to 99% ee) rsc.org. These catalysts have also shown utility in the Michael addition of α-substituted β-ketoesters to nitroolefins mdpi.com. Recent advancements include the development of organocatalytic chloroiminocyclization reactions for the synthesis of enantioenriched tetrasubstituted imidazolines, proceeding with excellent yields and enantioselectivities acs.orgfigshare.com.

Metal-Catalyzed Transformations: Imidazoline and imidazolium compounds, particularly as N-heterocyclic carbene (NHC) ligands, play crucial roles in a wide array of transition metal-catalyzed reactions researchgate.netresearchgate.neteurekaselect.comresearchgate.net. NHC-metal complexes are highly active and robust, making them valuable in various chemical transformations tcichemicals.com.

Their applications include:

Cross-coupling reactions: NHC-metal complexes, especially with palladium, are widely used in reactions such as Suzuki, Stille, Kumada, and amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, even with challenging aryl chlorides as feedstocks tcichemicals.comgoogle.com.

Cycloaddition reactions: Metal-NHC complexes are effective in various cycloaddition processes tcichemicals.com.

C-H bond activation: These catalysts facilitate the direct functionalization of C-H bonds tcichemicals.comnih.gov.

Synthesis of Imidazolines: Transition metal catalysts, often employing palladium, nickel, and copper, demonstrate remarkable activity in coupling and cyclization reactions for the synthesis of diverse imidazoline heterocyclic compounds eurekaselect.comcolab.ws.

Asymmetric transformations: Chiral imidazoline-containing ligands, such as bi-imidazoline (biIm) and pyridine-imidazoline (pyIm) ligands, have found extensive applications in nickel-catalyzed asymmetric transformations researchgate.netresearchgate.net. Iridium catalysts incorporating imidazoline ligands have been explored for the enantioselective silylation of C(sp3)–H bonds in alkyl amine derivatives nih.gov.

Asymmetric Catalysis Employing Chiral Imidazoline Ligands.

Asymmetric catalysis is a critical area in organic chemistry focused on synthesizing enantiomerically pure compounds, which are vital for pharmaceuticals and other fine chemicals. Chiral imidazoline ligands are privileged structures widely employed in metal-catalyzed asymmetric reactions researchgate.netmdpi.com. Their effectiveness is attributed to their basicity, nucleophilicity, and the Brønsted acidity of their salts, coupled with the ability to fine-tune their electronic and steric properties through modifications on the nitrogen atom researchgate.netresearchgate.net. These ligands offer straightforward synthesis and provide a plethora of structures that can lead to outstanding levels of stereocontrol, often serving as a significant alternative to oxazoline (B21484) rings researchgate.net.

Key applications and examples of chiral imidazoline ligands in asymmetric catalysis include:

Nickel-catalyzed asymmetric transformations: Chiral bi-imidazoline (biIm) and pyridine-imidazoline (pyIm) ligands are extensively used in these reactions, demonstrating high enantioselectivity researchgate.netresearchgate.net.

Palladium-catalyzed asymmetric allylic substitutions: Chiral imidazoline–phosphine ligands, particularly those featuring a 1,1′-binaphthalene framework, have been developed as N,P ligands. These ligands efficiently promote palladium-catalyzed enantioselective allylic alkylation and allylic monofluoromethylation, achieving excellent yields and enantioselectivities (up to 96% ee and 98% ee, respectively) acs.orgacs.org.

Copper-catalyzed Friedel-Crafts asymmetric alkylation: Bis(imidazolinyl)thiophene ligands have been explored in copper-catalyzed Friedel-Crafts asymmetric alkylation reactions, showing good enantioselectivity (up to 81% ee) nih.gov.

Rare-earth metal-catalyzed reactions: Chiral bis(oxazolinato) rare-earth metal catalysts have enabled highly enantioselective addition/hydroamidination of nitriles to allylamines, providing a concise route to chiral imidazolines chinesechemsoc.org.

Enantioselective C-H bond functionalization: Iridium catalysts bearing imidazoline ligands have been investigated for enantioselective C-H bond silylation nih.gov.

Design and Synthesis of Supported Imidazolium Catalysts.

The design and synthesis of supported imidazolium catalysts aim to overcome the challenges associated with homogeneous catalysis, such as catalyst separation and recycling. Immobilizing imidazolium-based catalysts onto solid supports offers significant advantages, including minimized catalyst loss, enhanced thermal stability, high catalytic loadings, and improved recyclability and productivity chim.itrsc.orgmdpi.comecnu.edu.cn.

Various solid supports have been employed for the immobilization of imidazolium catalysts:

Inorganic materials: Amorphous and mesoporous silica, magnetic-based silica, and metal-organic frameworks (MOFs) are commonly used chim.itecnu.edu.cnresearchgate.net.

Polymeric matrices: Polystyrenes and cross-linked polymers provide stable platforms for catalyst immobilization chim.itrsc.orgecnu.edu.cn.

Carbon nanoforms: Fullerenes, carbon nanotubes, carbon nanohorns, graphene, and graphene oxide have also been utilized as supports chim.itresearchgate.net.

The synthesis of supported imidazolium catalysts often involves the covalent grafting of imidazolium-based functionalities onto the chosen solid support chim.it. This can be achieved through methods such as the quaternization of nitrogen-containing groups within the catalyst structure with haloalkanes or sulfonate esters mdpi.com, or via thiol-ene coupling reactions chim.it.

These supported catalysts find broad applications, particularly as efficient heterogeneous catalysts for the conversion of carbon dioxide (CO2) with epoxides to produce valuable cyclic carbonates chim.itrsc.orgecnu.edu.cnresearchgate.net. They have also demonstrated efficacy in continuous-flow synthesis, highlighting their potential for industrial applications rsc.org.

Table 2: Examples of Supported Imidazolium Catalysts and Their Applications

| Catalyst Type | Support Material | Application | Key Benefit |

| Imidazolium-based Ionic Liquids | FDU-type Mesoporous Polymer | CO2 cycloaddition with epoxides | High efficiency, recyclability, solvent-free ecnu.edu.cn |

| Imidazolium-based Ionic Liquids | Polymer (e.g., polystyrene) | CO2 cycloaddition with epoxides | Stability in continuous-flow, broad substrate scope rsc.org |

| Imidazole (B134444) Anchored | Silica Matrix | CO2 cycloaddition with epoxides | High yield, versatility, solvent-free researchgate.net |

| Imidazolium-salt-tagged Bisoxazoline Ligands | Ionic Liquids (as solvent/support system) | Cu-catalyzed asymmetric Diels–Alder reactions | Enhanced robustness, recyclability mdpi.com |

Emerging Research Directions and Research Tool Applications

Imidazoline-Based Supramolecular Complexes as Chemical Research Probes

Imidazoline (B1206853) derivatives are increasingly being incorporated into supramolecular assemblies to create highly sensitive and selective chemical probes. These complexes, formed through non-covalent interactions, are designed to detect and quantify various analytes of interest. The unique electronic and structural features of the imidazoline ring, such as its hydrogen bonding capabilities and coordination properties, make it an excellent building block for host-guest systems.

One prominent area of research involves the development of imidazoline-containing macrocycles as anion sensors. These receptors can selectively bind to specific anions through a combination of hydrogen bonding and electrostatic interactions. The binding event is often accompanied by a measurable change in a physical property, such as fluorescence or a shift in an electrochemical signal, allowing for the quantitative detection of the target anion. For instance, structurally novel anion receptors incorporating a ferrocene unit and a fluorescent moiety linked to two imidazolium (B1220033) rings have been designed. These macrocycles have demonstrated the ability to selectively detect fluoride and acetate anions through fluorescence enhancement and other anions like dihydrogen phosphate via changes in their UV-vis absorption spectra.

Another class of imidazoline-based probes includes pH-sensitive spin probes. Derivatives of imidazoline and imidazolidine (B613845) nitroxides exhibit Electron Paramagnetic Resonance (EPR) spectra that are highly sensitive to changes in the pH of their environment. This property allows for the monitoring of local pH in various systems, including biological membranes and other non-transparent media.

The table below summarizes key examples of imidazoline-based supramolecular complexes and their applications as chemical research probes.

| Probe Type | Analyte | Principle of Detection | Application |

| Imidazolium-based Macrocycle | Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Fluorescence enhancement, Electrochemical shift, UV-vis absorption change | Selective anion sensing in solution. |

| Imidazoline Nitroxide Spin Probes | H⁺ (pH) | Changes in EPR spectra | Monitoring local pH in biological and multiphase systems. acs.org |

| Imidazole-coumarin Derivative | Fe(III) ions | "Turn-off" fluorescence | Detection of iron (III) ions in biological systems. soton.ac.uk |

Applications in Chemical Biology as Probes for Target Validation in Cellular Systems

Imidazoline-based compounds are proving to be valuable tools in chemical biology for the identification and validation of new therapeutic targets within cellular systems. Their ability to be chemically modified allows for the development of specific probes that can interact with and report on the function of biological macromolecules.

One key application is in the development of fluorescent probes for cellular imaging. By attaching a fluorophore to an imidazoline scaffold that has affinity for a specific biological target, researchers can visualize the localization and dynamics of that target within living cells. This approach is instrumental in understanding the cellular mechanisms of disease and the effects of potential drug candidates. For example, imidazoline-2-thiones have been developed as two-photon fluorescence probes for imaging hypochlorite generation in co-culture systems.

Furthermore, imidazoline derivatives are being explored as ligands for specific receptors to probe their function. For instance, bis-imidazoline compounds have been identified as potent and selective ligands for the CXCR4 receptor, a key player in cancer metastasis and HIV entry. These ligands can be used to study the receptor's role in cellular signaling pathways and to validate it as a drug target. By competing with the natural ligand, CXCL12, these imidazoline-based probes can help elucidate the structural requirements for receptor binding and antagonism.

The development of such probes often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and various biochemical and cellular assays to characterize their specificity and mechanism of action.

Development of Imidazoline-Containing Functional Materials for Advanced Research

The incorporation of imidazoline moieties into polymeric and solid-state materials is a growing area of research, leading to the development of functional materials with unique properties and applications in advanced research. These materials leverage the inherent chemical characteristics of the imidazoline ring to achieve specific functionalities.

Imidazoline-Based Polymers and Ionic Liquids:

Imidazoline and imidazolium-containing polymers are being explored for a range of applications in biology and material science. The imidazole (B134444) ring's ability to participate in hydrogen bonding allows for interactions with biological molecules, while imidazolium analogues can engage in electrostatic interactions, leading to self-assembly and aggregation. This has led to the development of imidazolium-based hydrogels, antimicrobial agents, and materials for coating metal nanoparticles.

Imidazolium-based ionic liquids (ILs) are a class of molten salts with applications as green solvents and catalysts. When grafted onto solid surfaces, they create "supported ionic liquids" (SILs) that combine the properties of the ionic liquid with the stability of the solid support. These materials are being investigated for their use in catalytic reactions, surface modification, and separation technologies, offering advantages such as improved recoverability and reusability of catalysts.

Metal-Organic Frameworks (MOFs):

Imidazoline and its derivatives are widely used as ligands in the construction of metal-organic frameworks (MOFs). These are crystalline materials with a porous structure, making them suitable for applications in gas storage, separation, and catalysis. The nitrogen atoms in the imidazoline ring act as coordination sites for metal ions, allowing for the self-assembly of well-defined, three-dimensional structures.

For example, imidazole-functionalized MOFs have been developed for carbon dioxide capture and utilization. The imidazole groups can enhance CO2 capture and, in proximity to catalytic sites within the MOF, facilitate the conversion of CO2 into valuable chemicals like cyclic carbonates. Other imidazole-based MOFs have been designed as fluorescent sensors for the detection of nitroaromatic compounds and metal ions, and for the adsorption of dyes from water.

The table below highlights some examples of imidazoline-containing functional materials and their research applications.

| Material Type | Key Feature | Research Application |

| Imidazolium-based Polymers | Electrostatic interactions, Self-assembly | Antimicrobial agents, Hydrogels, Nanoparticle coatings. |

| Supported Ionic Liquids (SILs) | Covalently grafted imidazolium ILs | Catalysis, Surface modification, Separation technologies. nih.govrsc.org |

| Imidazole-functionalized MOFs | Porous structure, Catalytic sites | CO₂ capture and utilization, Chemical sensing, Adsorption. acs.orgsoton.ac.uk |

Future Directions in Synthetic Methodology Development for Complex Imidoline Analogs

The synthesis of imidazoline derivatives has traditionally involved methods such as the condensation of a carboxylic acid with a 1,2-diamine at high temperatures. However, recent research has focused on developing milder and more efficient synthetic routes, particularly for the creation of complex and functionally diverse imidazoline analogs.

Future developments in this area are likely to focus on several key aspects:

Multicomponent Reactions: These reactions, where multiple starting materials combine in a single step to form a complex product, offer an efficient way to generate libraries of imidazoline derivatives. Mechanistic studies of reactions, such as the iron-catalyzed combination of styrene, acetonitrile, and a nitrene precursor to form an imidazoline, are paving the way for the design of new multicomponent reactions.

Catalytic Methods: The use of transition metal catalysts is becoming increasingly important for the synthesis of imidazolines. These catalysts can promote novel bond formations and allow for the synthesis of previously inaccessible structures under milder reaction conditions. Future research will likely explore a wider range of catalysts and reaction conditions to improve the scope and selectivity of these transformations.

Sustainable Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes the use of microwave-assisted organic synthesis (MAOS) to reduce reaction times and the development of solvent-free reaction conditions.

Stereoselective Synthesis: The synthesis of chiral imidazolines is of great interest due to their potential applications as catalysts and in pharmaceuticals. Future synthetic methodologies will likely focus on the development of highly stereoselective methods to produce enantiomerically pure imidazoline analogs.

Computational Design Strategies for Next-Generation this compound Analogs

Computational chemistry and molecular modeling are playing an increasingly crucial role in the design of next-generation imidazoline analogs with tailored properties. These in silico approaches allow researchers to predict the behavior of molecules before they are synthesized, saving time and resources.

Key computational strategies include:

Molecular Docking: This technique is used to predict the binding mode and affinity of imidazoline-based ligands to their biological targets, such as receptors and enzymes. For example, docking studies have been used to understand how bis-imidazoline derivatives bind to the CXCR4 receptor, guiding the design of more potent and selective antagonists.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of imidazoline compounds. This information is valuable for understanding reaction mechanisms and for designing new catalysts and functional materials.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of imidazoline-containing systems, such as their interactions with biological membranes or their conformational changes upon binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new imidazoline analogs and to identify the key structural features that are important for their function.

By combining these computational approaches with experimental validation, researchers can accelerate the discovery and development of new imidazoline-based compounds with a wide range of applications in medicine, materials science, and beyond.

Q & A

What frameworks (e.g., PICO, FINER) are applicable when formulating research questions about this compound’s novel applications?

- Methodological Answer :

- PICO : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (existing inhibitors), Outcome (IC50 values).

- FINER : Ensure questions are Feasible (resource-aware), Interesting (knowledge gap), Novel (unexplored derivatives), Ethical (in vitro vs. in vivo), and Relevant (therapeutic potential).

- Use these frameworks to align hypotheses with methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.